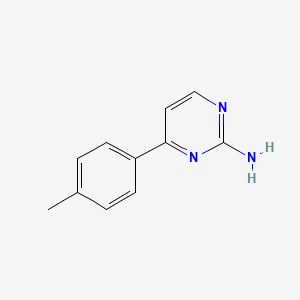

2-Amino-4-(4-methylphenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVIOKUWQLSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370696 | |

| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263276-44-4 | |

| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-4-(4-methylphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-(4-methylphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with guanidine.

Step 1: Synthesis of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This step involves the base-catalyzed condensation of 4'-methylacetophenone and benzaldehyde.

Experimental Protocol:

-

Dissolve 4'-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid product, wash it thoroughly with water until the washings are neutral, and dry it in a desiccator.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-methylphenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

This final step involves the cyclocondensation of the synthesized chalcone with guanidine.

Experimental Protocol:

-

In a round-bottom flask, dissolve the synthesized 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Add guanidine hydrochloride or guanidine carbonate (1 to 1.5 equivalents) to the solution.

-

Add a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Physicochemical and Spectroscopic Data

| Parameter | Data |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol [1] |

| Appearance | Expected to be a solid powder. |

| Melting Point | Data not consistently available; requires experimental determination. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. |

| IR (KBr, cm⁻¹) | Predicted: 3450-3300 (N-H stretch, amino), 3100-3000 (C-H stretch, aromatic), 1640-1600 (C=N and C=C stretch, pyrimidine ring), 1580-1550 (N-H bend). |

| Mass Spec. (ESI-MS) | m/z (M+H)⁺: 186.10 |

| ¹H NMR (ppm) | Predicted values: δ 2.3-2.5 (s, 3H, -CH₃), δ 5.0-5.5 (br s, 2H, -NH₂), δ 6.8-8.0 (m, 6H, aromatic and pyrimidine protons). |

| ¹³C NMR (ppm) | Predicted values: δ 20-25 (-CH₃), δ 105-165 (aromatic and pyrimidine carbons). |

Note: NMR data are predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.

Characterization Workflow Diagram

References

Technical Guide: Physicochemical Properties of 2-Amino-4-(p-tolyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Amino-4-(p-tolyl)pyrimidine. This molecule belongs to the 2-amino-4-arylpyrimidine class, a scaffold of significant interest in medicinal chemistry due to its demonstrated potential in various therapeutic areas. This document consolidates predicted and experimental data from related compounds to offer a detailed profile for researchers working with this and similar chemical entities.

Physicochemical Properties

The physicochemical properties of 2-Amino-4-(p-tolyl)pyrimidine are crucial for its handling, formulation, and understanding its behavior in biological systems. The data presented below is a combination of predicted values and experimental data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | (Calculated) |

| Molecular Weight | 185.23 g/mol | (Calculated) |

| Appearance | White to off-white solid | [Predicted] |

| Melting Point | 144-145 °C | [Experimental, for the analog 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine][1] |

| Boiling Point | 406.8 ± 43.0 °C | [Predicted] |

| Density | 1.159 ± 0.06 g/cm³ | [Predicted] |

| pKa | 3.87 ± 0.10 | [Predicted] |

| LogP | 1.9 | [Calculated for 2-Amino-6-(o-tolyl)pyrimidine] |

Synthesis and Characterization

The synthesis of 2-amino-4-arylpyrimidines is well-documented in the scientific literature. A common and effective method involves the condensation of a substituted chalcone with a guanidine salt in the presence of a base.[2][3]

General Experimental Protocol: Synthesis via Chalcone Condensation

This protocol describes a general method for the synthesis of 2-amino-4,6-diarylpyrimidines, which can be adapted for the specific synthesis of 2-Amino-4-(p-tolyl)pyrimidine.[1][2][3]

Step 1: Synthesis of the Chalcone Intermediate (1-(p-tolyl)-3-phenylprop-2-en-1-one)

-

To a stirred solution of p-tolyl methyl ketone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base such as potassium hydroxide or sodium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate (the chalcone) is filtered, washed with water until neutral, and then recrystallized from a suitable solvent like ethanol to yield the purified chalcone.

Step 2: Synthesis of 2-Amino-4-(p-tolyl)pyrimidine

-

A mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride or guanidine carbonate (1-1.2 equivalents) is refluxed in a solvent such as dimethylformamide (DMF) or ethanol for 3-10 hours.[1][2][3] A base like potassium hydroxide or sodium hydroxide may be required if guanidine hydrochloride is used.[2]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into cold water.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final 2-Amino-4-(p-tolyl)pyrimidine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl and pyrimidine rings, the methyl group protons, and the amino group protons. The ¹³C NMR will show the corresponding carbon signals.[3]

-

FT-IR: To identify functional groups such as N-H (amine) and C=N (pyrimidine ring).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Biological Activity and Potential Signaling Pathways

Derivatives of 2-amino-4-arylpyrimidine have been extensively explored for a variety of biological activities, suggesting that 2-Amino-4-(p-tolyl)pyrimidine may also possess therapeutic potential.

Documented Activities of the 2-Amino-4-arylpyrimidine Scaffold

-

Kinase Inhibition: This class of compounds has shown potent inhibitory activity against several kinases, including Janus kinase 2 (JAK2) and p21-activated kinase 1 (PAK1).[4][5] Kinase inhibitors are a major class of anticancer drugs.

-

Anticancer and Anti-proliferative Activity: Many derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6]

-

Anti-inflammatory Activity: 2-amino-4-arylpyrimidines have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like prostaglandin E₂ (PGE₂) and nitric oxide (NO).[7][8]

-

Antimicrobial Activity: Several compounds within this family have exhibited antibacterial and antifungal properties.[6][9]

Potential Signaling Pathway Involvement: Kinase Inhibition

Given the prevalence of kinase inhibitory activity within this compound class, a likely mechanism of action for 2-Amino-4-(p-tolyl)pyrimidine, should it exhibit anticancer or anti-inflammatory effects, would be through the modulation of kinase signaling pathways. The diagram below illustrates a generalized workflow for identifying and characterizing such activity.

The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted by small molecule inhibitors like those from the 2-amino-4-arylpyrimidine class.

Conclusion

2-Amino-4-(p-tolyl)pyrimidine is a member of a pharmacologically significant class of heterocyclic compounds. While specific experimental data for this exact molecule is limited, predictions and data from close analogs suggest it is a solid with a melting point in the range of 140-150 °C. It is synthesizable via established methods, primarily through the condensation of a corresponding chalcone with guanidine. The broader class of 2-amino-4-arylpyrimidines is rich in biological activity, with kinase inhibition being a prominent mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of 2-Amino-4-(p-tolyl)pyrimidine. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Amino-4-(4-methylphenyl)pyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-Amino-4-(4-methylphenyl)pyrimidine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on closely related analogs and provides generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | 2-Amino-4-(p-tolyl)pyrimidine, 4-(p-Tolyl)pyrimidin-2-amine |

| CAS Number | 263276-44-4[1] |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol [1] |

Spectroscopic Data Summary (Illustrative)

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from the analysis of structurally similar pyrimidine derivatives and serves as a predictive guide.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 1H | Pyrimidine H-6 |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to pyrimidine) |

| ~7.2 | Doublet | 2H | Aromatic H (meta to pyrimidine) |

| ~7.0 | Doublet | 1H | Pyrimidine H-5 |

| ~5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | Pyrimidine C-2 |

| ~162 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-6 |

| ~140 | Aromatic C (ipso, attached to CH₃) |

| ~135 | Aromatic C (ipso, attached to pyrimidine) |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~108 | Pyrimidine C-5 |

| ~21 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1640 - 1600 | Strong | C=N stretch (pyrimidine ring) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic and pyrimidine rings) |

| 1400 - 1200 | Medium | C-N stretch |

| 850 - 800 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 170 | Variable | [M - NH]⁺ or [M - CH₃]⁺ |

| 144 | Variable | Fragmentation of pyrimidine ring |

| 91 | Variable | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample. Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Crystal Structure of 4-(4-methylphenyl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the structural elucidation of 4-(4-methylphenyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the general methodologies for its synthesis, crystallization, and structural analysis based on established protocols for analogous pyrimidine derivatives. The guide details experimental procedures, data presentation in a structured format, and visualizations of key workflows and biological pathways to aid researchers in the fields of crystallography and drug development.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties, make them a focal point of drug discovery efforts. The compound 4-(4-methylphenyl)pyrimidin-2-amine belongs to this important class of molecules. Understanding its three-dimensional structure through X-ray crystallography is paramount for elucidating its structure-activity relationship (SAR), optimizing its properties, and designing novel therapeutics with enhanced efficacy and selectivity. This guide serves as a comprehensive resource for researchers undertaking such structural studies.

Synthesis and Crystallization

The synthesis of 4-aryl-pyrimidin-2-amine derivatives is typically achieved through a condensation reaction. A common route involves the reaction of an appropriate chalcone with guanidine hydrochloride.

General Synthesis Protocol

A generalized procedure for the synthesis of 4-(4-methylphenyl)pyrimidin-2-amine is as follows:

-

Chalcone Synthesis: The precursor, 1-(4-methylphenyl)-3-phenylpropenone, is synthesized via a Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde in the presence of a base like sodium hydroxide in an alcoholic solvent.

-

Cyclization: The resulting chalcone is then reacted with guanidine hydrochloride in the presence of a base such as sodium ethoxide in refluxing ethanol. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the pyrimidine ring.

-

Purification: The crude product is isolated by filtration upon cooling and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the final product.

Crystallization Methodologies

Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallography. For pyrimidine derivatives, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization. This is particularly useful for compounds soluble in high-boiling-point solvents like DMF or DMSO.[1]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is crucial to control the size and quality of the crystals.

Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that relies on the diffraction of X-rays by a single crystal.

X-ray Crystallography Workflow

The typical workflow for small molecule X-ray crystallography is depicted in the following diagram.[2][3][4]

Representative Crystallographic Data

As a proxy for 4-(4-methylphenyl)pyrimidin-2-amine, the crystallographic data for a closely related compound, 4-(pyridin-3-yl)pyrimidin-2-amine, is presented in the table below. This data provides an indication of the expected crystal system and unit cell parameters for similar pyrimidine derivatives.

| Parameter | Value |

| Chemical Formula | C₉H₈N₄ |

| Formula Weight | 172.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.467 |

| b (Å) | 7.524 |

| c (Å) | 16.983 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 825.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.385 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor | 0.0458 |

Biological Context: Potential as a PLK4 Inhibitor

Derivatives of 2-aminopyrimidine are known to exhibit inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. One such kinase is Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[5][6] Overexpression of PLK4 is implicated in the development of several cancers, making it an attractive target for cancer therapy.[7][8]

PLK4 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the PLK4 signaling pathway and the mechanism of action of PLK4 inhibitors.

PLK4 inhibitors, such as the pyrimidine derivative centrinone and CFI-400945, typically function by competing with ATP for binding to the kinase domain of PLK4.[8][9] This inhibition disrupts the downstream signaling cascade, preventing centriole duplication and leading to mitotic errors. In cancer cells, which are often more reliant on pathways like PLK4 for their proliferation, this disruption can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[5][8] The structural information obtained from X-ray crystallography of compounds like 4-(4-methylphenyl)pyrimidin-2-amine is crucial for designing more potent and selective PLK4 inhibitors.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 4-(4-methylphenyl)pyrimidin-2-amine. While a specific crystal structure for this compound is not yet in the public domain, the protocols and representative data presented herein offer a solid foundation for researchers. Furthermore, the exploration of the biological context, particularly the role of pyrimidine derivatives as PLK4 inhibitors, underscores the importance of such structural studies in the development of novel cancer therapeutics. The workflows and pathways visualized in this guide are intended to serve as practical tools for scientists and professionals in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Amino-4-(4-methylphenyl)pyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2-Amino-4-(4-methylphenyl)pyrimidine (CAS No. 263276-44-4), a molecule of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its solubility in organic solvents, along with detailed experimental protocols for its determination.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, which is a common scaffold in a wide array of biologically active molecules. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their therapeutic potential, influencing bioavailability, formulation, and overall efficacy. This guide addresses the current knowledge gap regarding the solubility of this specific pyrimidine derivative in common organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in organic solvents. Safety Data Sheets from various suppliers consistently report that solubility data is not available.[1][2][3] While studies on the solubility of other pyrimidine derivatives in solvents such as methanol, N,N-dimethylformamide (DMF), and chloroform exist, these data are not directly transferable to this compound due to differences in molecular structure and substituent groups.

To facilitate future research and provide a framework for data collection, the following table is presented as a template for researchers to populate upon experimental determination of the compound's solubility.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| e.g., Methanol | e.g., Gravimetric | |||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., N,N-Dimethylformamide | ||||

| e.g., Dimethyl Sulfoxide | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Acetonitrile | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., Toluene |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound. These protocols are based on established methods for pyrimidine derivatives.[4][5]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent over a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Add an excess of solid this compound to a vial containing a known volume of the organic solvent.

-

Seal the vials tightly and place them in a constant temperature shaker.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.

-

Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.

Kinetic Solubility Determination

Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions, which can be relevant in early drug discovery screening.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO) is added to an aqueous or organic medium, and the concentration at which precipitation occurs is determined.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

Multi-well plates (e.g., 96-well)

-

Plate reader capable of detecting turbidity or light scattering (nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a multi-well plate, serially dilute the stock solution with the chosen organic solvent.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Visualization of Experimental Workflow

To provide a clear visual representation of the key experimental process for determining the solubility of this compound, the following diagram illustrates the workflow for the thermodynamic solubility (shake-flask) method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this technical guide provides researchers with the necessary detailed experimental protocols to determine this crucial physicochemical property. The provided table template and workflow diagram are intended to standardize and facilitate the reporting of future solubility studies on this compound, thereby contributing to a more comprehensive understanding of its potential in drug development. Researchers are encouraged to utilize these methodologies to generate and disseminate solubility data, which will be invaluable to the scientific community.

References

A Technical Guide to the Synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine from Chalcone Precursors

Abstract

This technical document provides a comprehensive guide to the synthesis of 2-amino-4-aryl-6-arylpyrimidine derivatives, with a specific focus on 2-Amino-4-(4-methylphenyl)pyrimidine compounds, starting from chalcone precursors. The synthesis primarily involves the cyclocondensation reaction of a substituted chalcone with a guanidine salt. This guide details the underlying chemical principles, presents quantitative data from various synthetic approaches, provides explicit experimental protocols, and illustrates the reaction pathways and workflows using detailed diagrams. The information is curated for researchers in medicinal chemistry and drug development, offering a practical resource for laboratory synthesis.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The 2-aminopyrimidine moiety, in particular, is a privileged structure found in many biologically active molecules.

A robust and versatile method for synthesizing 2-aminopyrimidines is the cyclocondensation of α,β-unsaturated ketones, specifically chalcones (1,3-diaryl-2-propen-1-ones), with guanidine.[2] This reaction provides a straightforward route to highly functionalized pyrimidine rings. This guide focuses on the synthesis of this compound derivatives, where the 4-methylphenyl group is introduced via the corresponding chalcone.

General Reaction and Mechanism

The core reaction involves the condensation of a chalcone with guanidine, typically from guanidine hydrochloride or guanidine carbonate, in the presence of a base.[3] The base is crucial as it deprotonates the guanidinium salt to generate the free guanidine nucleophile required for the reaction.[4] The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration (or aromatization via oxidation) to yield the stable 2-aminopyrimidine ring.

Reaction Pathway

The synthesis follows a clear and predictable pathway from the chalcone precursor to the final pyrimidine product. The chalcone itself is typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[5][6]

Caption: General two-step synthesis pathway.

Plausible Reaction Mechanism

The mechanism involves the nucleophilic attack of the free guanidine on the chalcone backbone, leading to cyclization and formation of the aromatic pyrimidine ring.

Caption: Plausible reaction mechanism for pyrimidine synthesis.

Data Presentation: Synthesis Parameters

The synthesis of 2-amino-4,6-diarylpyrimidines has been reported under various conditions. The choice of guanidine salt, solvent, and base can influence reaction time and yield. The following table summarizes key quantitative data from cited literature for analogous reactions.

| Chalcone Reactants | Guanidine Salt | Solvent/Base | Conditions | Product | Yield (%) | M.P. (°C) | Reference |

| 1-(4-chlorophenyl)-3-(4-methylphenyl)-prop-2-en-1-one | Guanidinium Carbonate | DMF | Reflux, 3h | 2-Amino-4-(4-methylphenyl)-6-(4-chlorophenyl)pyrimidine | 68 | 149-150 | [1] |

| 1-(phenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Guanidine HCl | Ethanol / 50% KOH | Reflux, 90-150 min | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 45-51 | 112 | [7] |

| 1-(pyridin-4-yl)-3-(4-fluorophenyl)-prop-2-en-1-one | Guanidine HCl | Ethanol / KOH | Reflux, 10h | 2-Amino-4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidine | - | - | [2] |

| 1-(4-hydroxyphenyl)-3-(3-methylphenyl)-prop-2-en-1-one | Guanidine HCl | Ethanolic KOH | Reflux, 22h | 2-Amino-4-(3-methylphenyl)-6-(4-hydroxyphenyl)pyrimidine | - | - | [8] |

| Variously substituted diaryl chalcones | Guanidinium Carbonate | DMF | Reflux, 4h, 160°C | Variously substituted 2-amino-4,6-diarylpyrimidines | Good | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the chalcone precursor and its subsequent conversion to the target 2-aminopyrimidine.

Protocol 1: Synthesis of Chalcone Precursor

This protocol outlines the Claisen-Schmidt condensation to prepare the chalcone, for example, 1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.

Materials:

-

4-chloroacetophenone

-

4-methylbenzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone (0.01 mol) and 4-methylbenzaldehyde (0.01 mol) in ethanol (30-40 mL) with stirring at room temperature.[2]

-

Slowly add an aqueous solution of KOH (10-15 mL) dropwise to the mixture.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][6]

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl until the solution is neutral.[6]

-

The precipitated solid (chalcone) is collected by vacuum filtration.

-

Wash the solid product thoroughly with cold water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield pure chalcone crystals.[2]

Protocol 2: Synthesis of 2-Amino-4-(4-methylphenyl)-6-(4-chlorophenyl)pyrimidine

This protocol describes the cyclocondensation of the chalcone with guanidine hydrochloride.

Materials:

-

1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone from Protocol 1)

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

Procedure:

-

Prepare a solution of free guanidine base. This can be done by stirring equimolar amounts of guanidine hydrochloride and a strong base like KOH or sodium ethoxide in ethanol for 15-20 minutes, followed by filtering off the precipitated salt (KCl).[4] Alternatively, the base can be added directly to the reaction mixture.

-

In a round-bottom flask equipped with a reflux condenser, add the chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and ethanol (25-30 mL).[2]

-

Add an ethanolic or aqueous solution of KOH (e.g., 5 mL of 50% KOH) to the mixture.[2]

-

Heat the reaction mixture to reflux and maintain for the required duration (typically 8-12 hours). Monitor the reaction's progress using TLC.[2]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[7]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with ample cold water, then dry completely.

-

Purify the crude 2-aminopyrimidine by recrystallization from ethanol to obtain the final product.[1]

Experimental Workflow Visualization

A streamlined workflow is essential for reproducible and efficient synthesis in a laboratory setting.

Caption: Step-by-step workflow for laboratory synthesis.

Conclusion

The synthesis of this compound derivatives from chalcone precursors is a well-established and efficient method. The reaction's success hinges on the initial Claisen-Schmidt condensation to form the required chalcone, followed by a base-mediated cyclocondensation with a guanidine salt. By following the detailed protocols and understanding the reaction mechanism outlined in this guide, researchers can reliably synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development programs. The versatility of the chalcone synthesis allows for the introduction of a wide variety of substituents on the pyrimidine ring, making this a powerful tool in medicinal chemistry.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. ijres.org [ijres.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

Initial Biological Screening of 2-Amino-4-arylpyrimidines: A Technical Guide Based on a Structurally Related Analog

Disclaimer: As of December 2025, a comprehensive initial biological screening of 2-Amino-4-(4-methylphenyl)pyrimidine is not extensively documented in publicly available scientific literature. This technical guide, therefore, utilizes data from a closely related and well-studied analog, 2-amino-4-methylpyridine , to provide a representative overview of the potential biological activities, experimental protocols, and signaling pathway interactions that could be anticipated for this compound. The primary focus of the analog's activity is the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.

This document is intended for researchers, scientists, and drug development professionals interested in the preliminary evaluation of novel pyrimidine-based compounds.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 2-aminopyrimidine scaffold, in particular, is a common feature in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6] The initial biological screening of a novel compound, such as this compound, is a critical step in the drug discovery process to identify its potential therapeutic applications and mechanism of action.

This guide outlines the potential biological activities of this compound by examining the well-documented inhibitory effects of its structural analog, 2-amino-4-methylpyridine, on inducible nitric oxide synthase (iNOS).[7] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a valuable target for therapeutic intervention.

In Vitro Biological Activity

The initial in vitro screening of a compound typically involves assessing its activity against specific molecular targets and its effects on cellular models. Based on the data for 2-amino-4-methylpyridine, a primary anticipated activity for this compound is the inhibition of nitric oxide synthases.

Enzyme Inhibition Data

The inhibitory potency of 2-amino-4-methylpyridine against different NOS isoforms is summarized in the table below. The data indicates a high degree of selectivity for the inducible isoform (NOS II) over the endothelial (NOS III) and neuronal (NOS I) isoforms.[7]

| Enzyme Target | Test System | IC50 (nM) | Reference |

| Murine NOS II (iNOS) | Mouse RAW 264.7 cell lysate | 6 | [7] |

| Human Recombinant NOS II (iNOS) | Recombinant enzyme | 40 | [7] |

| Human Recombinant NOS I (nNOS) | Recombinant enzyme | 100 | [7] |

| Human Recombinant NOS III (eNOS) | Recombinant enzyme | 100 | [7] |

Cellular Activity Data

In a cellular context, 2-amino-4-methylpyridine demonstrated the ability to reduce nitrite production, a stable metabolite of NO, in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated cells without affecting the expression of the iNOS protein itself.[7]

| Cell Line | Treatment | Endpoint | IC50 (µM) | Reference |

| Mouse RAW 264.7 Macrophages | LPS and IFN-γ | Nitrite Production | 1.5 | [7] |

In Vivo Biological Activity

Following promising in vitro results, the evaluation of a compound's activity in a living organism is conducted. For 2-amino-4-methylpyridine, in vivo studies in rats confirmed its ability to inhibit LPS-induced NO production and demonstrated a degree of selectivity for iNOS over eNOS.[7]

| Animal Model | Treatment | Endpoint | ID50 (mg kg-1 min-1) | Selectivity (NOS II vs NOS III) | Reference |

| Conscious Unrestrained Rats | Intravenous Infusion | Inhibition of LPS-induced plasma nitrate increase | 0.009 | 6.9-fold | [7] |

| Untreated Conscious Rats | Intravenous Infusion | Increase in mean arterial pressure (ED50) | 0.060 | [7] |

Mechanism of Action: Inhibition of iNOS

Kinetic studies have revealed that 2-amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine.[7] This suggests that the compound binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

Signaling Pathway

The inhibitory action of 2-amino-4-methylpyridine on iNOS can be visualized in the following signaling pathway diagram.

Caption: Competitive inhibition of iNOS by 2-amino-4-methylpyridine.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of 2-amino-4-methylpyridine.

In Vitro NOS Activity Assay

This assay measures the ability of a compound to inhibit the activity of purified NOS enzymes or NOS in cell lysates.

Caption: Workflow for in vitro NOS activity assay.

Protocol Summary:

-

Prepare a reaction buffer containing the NOS enzyme, L-arginine, and necessary cofactors.

-

Add the test compound at a range of concentrations.

-

Initiate the reaction and incubate at 37°C for a specified time.

-

Terminate the reaction and measure the amount of nitric oxide produced, typically by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cellular Nitrite Production Assay

This assay assesses the effect of a compound on NO production in a cellular environment.

Protocol Summary:

-

Culture RAW 264.7 macrophages in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and activity.

-

After an incubation period, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.

-

Determine the IC50 value for the inhibition of nitrite production.

In Vivo LPS-Induced Endotoxemia Model

This animal model is used to evaluate the in vivo efficacy of iNOS inhibitors.

Protocol Summary:

-

Acclimate conscious, unrestrained rats.

-

Administer lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response and iNOS expression.

-

Infuse the test compound intravenously at various doses.

-

Collect blood samples at specified time points.

-

Measure the plasma nitrate levels as an indicator of in vivo NO production.

-

Determine the dose required to inhibit the LPS-induced rise in plasma nitrate by 50% (ID50).

Conclusion

References

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Therapeutics: An In-depth Technical Guide to the Discovery and Synthesis of Novel Aminopyrimidine Derivatives

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for more effective and targeted therapies remains a paramount objective for researchers, scientists, and drug development professionals. Among the myriad of molecular scaffolds explored, aminopyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases, most notably cancer. This technical guide delves into the core aspects of the discovery and synthesis of these remarkable derivatives, offering a comprehensive overview of their biological significance, synthetic methodologies, and therapeutic applications.

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to mimic the adenine core of ATP, the universal energy currency in cells.[1] This mimicry allows aminopyrimidine derivatives to act as competitive inhibitors of a wide array of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2] Dysregulation of these kinase-mediated pathways is a hallmark of numerous pathologies, including cancer, inflammation, and autoimmune disorders.[1][2]

Unveiling the Therapeutic Potential: Key Biological Targets

The versatility of the aminopyrimidine core has enabled the development of inhibitors targeting a diverse range of kinases and other enzymes implicated in disease.

Kinase Inhibition: A Cornerstone of Cancer Therapy

The development of kinase inhibitors represents a significant breakthrough in oncology. Aminopyrimidine derivatives have been successfully employed to target several key kinases:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation drives the growth and proliferation of several cancers, including non-small cell lung cancer.[1] Novel aminopyrimidine-based EGFR inhibitors are being actively investigated.[3][4]

-

Src Family Kinases (e.g., Lck): These non-receptor tyrosine kinases are involved in T-cell signaling and have been implicated in inflammatory diseases and some cancers.[5]

-

Janus Kinases (JAKs): These kinases are critical components of the JAK-STAT signaling pathway, which is involved in immunity and cell growth.[1]

-

Fibroblast Growth Factor Receptors (FGFRs): Alterations in these receptor tyrosine kinases have been identified in various cancers, making them a promising therapeutic target.[5]

-

Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These are serine/threonine kinases that regulate cell cycle progression and are attractive targets for anticancer drug development.[6]

Beyond Kinases: Targeting Other Enzymes

The therapeutic reach of aminopyrimidine derivatives extends beyond kinase inhibition. Recent studies have highlighted their potential as inhibitors of other crucial enzymes:

-

β-Glucuronidase: Elevated levels of this enzyme are associated with certain pathological conditions, including colon cancer.[7][8] Researchers have synthesized and identified potent 2-aminopyrimidine-based inhibitors of β-glucuronidase.[7][8]

A Glimpse into the Activity: Quantitative Data on Novel Derivatives

The potency of newly synthesized aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activity of selected novel compounds against various targets and cancer cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | [7][8] |

| Standard (D-saccharic acid 1,4-lactone) | β-Glucuronidase | 45.75 ± 2.16 | [7][8] |

| Compound 6c | EGFR-TK | 0.9 ± 0.03 | [4] |

| MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [4] | |

| WI38 (Normal Fibroblasts) | 87.3 ± 2.6 | [4] | |

| Compound 10b | EGFR-TK | 0.7 ± 0.02 | [4] |

| MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [4] | |

| WI38 (Normal Fibroblasts) | >100 | [4] | |

| Compound 9k | A549 (Lung Cancer) | 2.14 | [9] |

| HCT-116 (Colon Cancer) | 3.59 | [9] | |

| PC-3 (Prostate Cancer) | 5.52 | [9] | |

| MCF-7 (Breast Cancer) | 3.69 | [9] | |

| Compound 13f | A549 (Lung Cancer) | 1.98 | [9] |

| HCT-116 (Colon Cancer) | 2.78 | [9] | |

| PC-3 (Prostate Cancer) | 4.27 | [9] | |

| MCF-7 (Breast Cancer) | 4.01 | [9] | |

| PP1 | LCK and Fyn Kinase | 0.003 - 0.006 | [5] |

| PP2 | LCK and Fyn Kinase | 0.003 - 0.006 | [5] |

| AD-80 | RET Kinase | 0.004 | [5] |

| Alisertib (MLN8237) | AURKA | 0.0012 | [6] |

| Barasertib (AZD1152) | AURKB | 0.00037 | [6] |

| BI2536 | PLK | 0.00083 | [6] |

Table 1: In Vitro Inhibitory Activity of Selected Novel Aminopyrimidine Derivatives.

The Blueprint for Discovery: Experimental Protocols

The successful discovery and development of novel aminopyrimidine derivatives hinge on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments.

General Synthesis of 2-Aminopyrimidine Derivatives

A common and efficient method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a starting aminopyrimidine with various amines.[7]

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Substituted amine

-

Triethylamine

-

Ethanol

-

Distilled water

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture under solvent-free conditions at 80–90 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture to induce precipitation.

-

Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified 2-aminopyrimidine derivative.

-

In cases where precipitation does not occur upon the addition of water, evaporate the water under vacuum and purify the crude product by crystallization from ethanol.[7]

In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory activity of the synthesized compounds against the β-glucuronidase enzyme.[7][10]

Materials:

-

β-Glucuronidase enzyme

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

0.1 M Acetate buffer

-

Test compound solution (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 185 µL of 0.1 M acetate buffer, 5 µL of the test compound solution, and the β-glucuronidase enzyme.

-

Pre-incubate the mixture at 37°C for 30 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

-

Measure the absorbance at 405 nm at regular intervals using a spectrophotometer to monitor the formation of p-nitrophenol.

-

Calculate the percentage of inhibition and determine the IC50 value of the compound.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[1]

Materials:

-

Cancer cell lines

-

96-well plate

-

Cell culture medium

-

Aminopyrimidine inhibitor solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the intricate signaling pathways modulated by aminopyrimidine derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key pathways and a typical drug discovery workflow.

Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of aminopyrimidine derivatives.

Figure 2: Simplified Lck Signaling Pathway in T-cells showing the point of inhibition.

Figure 3: Overview of the JAK-STAT Signaling Pathway and its inhibition by aminopyrimidine derivatives.

Figure 4: A generalized workflow for the discovery and development of novel therapeutics.

The Path Forward: Future Directions and Conclusion

The aminopyrimidine scaffold continues to be a cornerstone in the development of targeted therapies.[1] Its versatility and amenability to chemical modification have paved the way for the creation of potent and selective inhibitors for a multitude of clinically relevant targets. Future research will likely focus on the development of next-generation aminopyrimidine derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance. The integration of computational methods, such as in silico screening and molecular docking, will further accelerate the discovery of novel and effective drug candidates.[4][7]

This technical guide provides a comprehensive overview of the discovery and synthesis of novel aminopyrimidine derivatives, highlighting their immense potential in modern medicine. As our understanding of the molecular basis of diseases deepens, the rational design of these compounds will undoubtedly lead to the development of innovative treatments for a wide range of human ailments.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Theoretical and Computational Examination of 2-Amino-4-(4-methylphenyl)pyrimidine: An In-depth Technical Guide

Abstract

This technical guide offers a detailed overview of the theoretical and computational methodologies employed in the characterization of 2-Amino-4-(4-methylphenyl)pyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Computational techniques, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structural, spectroscopic, and electronic properties of such molecules, thereby accelerating drug discovery and development.[2][3] This document outlines the standard computational workflow for analyzing this compound, covering molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, natural bond orbital (NBO) analysis, and molecular docking studies. The protocols and data presented herein are synthesized from established computational studies on structurally related pyrimidine derivatives and serve as a foundational guide for researchers, scientists, and professionals in the field of drug development.

Computational Workflow

The in silico analysis of a molecule like this compound follows a structured workflow. This process begins with the optimization of the molecular structure and progresses through various quantum chemical calculations to predict its physicochemical properties and potential biological activity.

Caption: Computational analysis workflow for this compound.

Molecular Geometry Optimization

The initial step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p).[2][4] The optimized geometry provides key structural parameters like bond lengths and bond angles, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Optimized Geometrical Parameters (Note: These are representative values based on similar pyrimidine structures.)

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-N (pyrimidine ring) | 1.34 - 1.39 |

| C-C (pyrimidine ring) | 1.39 - 1.42 | |

| C-N (amino group) | 1.36 | |

| C-C (pyrimidine-phenyl) | 1.48 | |

| C-C (phenyl ring) | ~1.40 | |

| C-H | 1.08 - 1.09 | |

| **Bond Angles (°) ** | C-N-C (pyrimidine ring) | 115 - 120 |

| N-C-N (pyrimidine ring) | 120 - 125 | |

| C-C-N (amino group) | ~120 | |

| C-C-C (phenyl ring) | ~120 |

Spectroscopic Analysis

Computational methods allow for the prediction of vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to confirm the molecular structure.[2] The calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and basis set deficiencies.[5]

Table 2: Predicted Vibrational Frequencies and Assignments (Note: Based on data from related aminopyrimidine compounds.)[5]

| Frequency (cm⁻¹) | Assignment |

| 3400 - 3500 | N-H stretching (amino group) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2900 - 3000 | Methyl C-H stretching |

| 1600 - 1650 | C=N stretching (pyrimidine ring) |

| 1550 - 1600 | C=C stretching (aromatic rings) |

| 1400 - 1500 | N-H bending |

| 1200 - 1300 | C-N stretching |

| 800 - 850 | C-H out-of-plane bending |

Experimental Protocol: Vibrational Spectroscopy

-

FT-IR Spectroscopy : The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a spectrometer like a SHIMADZU FTIR-8400S. The sample is prepared as a KBr disk.[6]

-

FT-Raman Spectroscopy : The FT-Raman spectrum is recorded in the range of 4000–100 cm⁻¹.[2]

-

Computational Analysis : The vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are then scaled by a known factor (e.g., 0.9613 for B3LYP) for better agreement with experimental values.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties.[7][8] A smaller energy gap suggests higher reactivity.[8]

Caption: HOMO-LUMO energy gap and intramolecular charge transfer.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: Representative values based on DFT calculations of similar molecules.)[4]

| Parameter | Predicted Value (eV) |

| E_HOMO | -6.35 |

| E_LUMO | -2.71 |

| Energy Gap (ΔE) | 3.64 |

| Ionization Potential (I ≈ -E_HOMO) | 6.35 |

| Electron Affinity (A ≈ -E_LUMO) | 2.71 |

| Global Hardness (η = (I-A)/2) | 1.82 |

| Electronegativity (χ = (I+A)/2) | 4.53 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[2] It evaluates the stabilization energy E(2) associated with electron donation from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction.

Table 4: Predicted NBO Analysis - Second-Order Perturbation Theory (Note: Representative interactions for aminopyrimidine derivatives.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (amino) | π* (C-N pyrimidine) | ~20-50 | n → π |

| π (C=C phenyl) | π (C=N pyrimidine) | ~15-30 | π → π |

| σ (C-H) | σ (C-N) | ~2-5 | σ → σ* |

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor.[3][9] This is crucial in drug design for identifying potential drug candidates. The binding energy, typically in kcal/mol, indicates the stability of the ligand-receptor complex.

Caption: A simplified workflow for molecular docking studies.

Table 5: Hypothetical Molecular Docking Results against Cyclin-Dependent Kinase 2 (CDK2) (Note: CDK2 is a common target for pyrimidine-based inhibitors. Values are for illustrative purposes.)[10]

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -7.8 | GLU 12, LYS 33, THR 14 | 2 |

Experimental Protocol: Molecular Docking

-

Receptor Preparation : Obtain the 3D structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[10]

-

Ligand Preparation : Generate the 3D structure of this compound and optimize its geometry using DFT. Define rotatable bonds and save in a suitable format (e.g., PDBQT).[10]

-

Grid Generation : Define the binding site on the receptor by creating a grid box that encompasses the active site residues.

-

Docking Simulation : Use software like AutoDock Vina to perform the docking simulation. The program will explore different conformations of the ligand within the binding site and score them based on a scoring function.[3]

-

Analysis : Analyze the results to identify the best binding pose, its corresponding binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[10]

Conclusion

The theoretical and computational studies outlined in this guide provide a powerful framework for the comprehensive characterization of this compound. Through DFT calculations, it is possible to predict its stable geometry, spectroscopic signatures, and electronic properties. FMO and NBO analyses offer deep insights into the molecule's reactivity and internal electronic interactions. Furthermore, molecular docking simulations can elucidate its potential as a therapeutic agent by predicting its binding affinity to specific biological targets. These computational approaches are essential for the rational design and development of novel pyrimidine-based compounds for various applications.

References

- 1. irjweb.com [irjweb.com]

- 2. PlumX [plu.mx]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. malayajournal.org [malayajournal.org]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 9. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(4-methylphenyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The substituted aminopyrimidine scaffold is a common feature in a variety of biologically active molecules, exhibiting a range of therapeutic properties. This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The outlined procedure is a reliable two-step method involving the formation of an enaminone intermediate followed by a cyclization reaction with guanidine.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the intermediate, (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, from 4-methylacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is the cyclocondensation of this enaminone intermediate with guanidine hydrochloride in the presence of a base to yield the final product.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | C₁₂H₁₅NO | 189.26 | 78-80 | ~90 | 7.85 (d, J=8.2 Hz, 2H), 7.23 (d, J=8.0 Hz, 2H), 7.70 (d, J=12.4 Hz, 1H), 5.68 (d, J=12.4 Hz, 1H), 3.12 (s, 3H), 2.95 (s, 3H), 2.40 (s, 3H) | 188.5, 162.1, 142.3, 136.2, 129.2, 128.1, 91.2, 45.3, 37.5, 21.5 |

| This compound | C₁₁H₁₁N₃ | 185.23 | 158-160 | ~85 | 8.15 (d, J=5.2 Hz, 1H), 7.88 (d, J=8.2 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.05 (d, J=5.2 Hz, 1H), 6.55 (s, 2H), 2.38 (s, 3H) | 163.5, 162.8, 158.2, 140.1, 134.9, 129.5, 127.8, 108.9, 21.3 |

Experimental Protocols

Step 1: Synthesis of (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

This procedure details the formation of the enaminone intermediate.

Materials:

-

4-Methylacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

To a solution of 4-methylacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the cyclization of the enaminone intermediate with guanidine to form the target pyrimidine.

Materials:

-

(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.

-

To this solution, add sodium ethoxide (2.0 eq) portion-wise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Context

2-Aminopyrimidine derivatives are known to interact with various biological targets, including protein kinases. The diagram below represents a simplified, hypothetical signaling pathway where such a compound might act as an inhibitor.

Caption: Hypothetical kinase inhibition by a 2-aminopyrimidine derivative.

Application Notes and Protocols: 2-Amino-4-(4-methylphenyl)pyrimidine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The 2-aminopyrimidine core is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This document provides detailed application notes and protocols for the investigation of 2-Amino-4-(4-methylphenyl)pyrimidine , a representative compound from this class, as a potential kinase inhibitor.

Postulated Mechanism of Action and Signaling Pathway